molecular formula C11H22N2O2 B1302324 tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate CAS No. 365996-30-1

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

Cat. No.: B1302324
CAS No.: 365996-30-1
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-BDAKNGLRSA-N
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Description

Chemical Identity and Nomenclature

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate. Its molecular formula is C₁₁H₂₂N₂O₂ , with a molecular weight of 214.30 g/mol . The structure features a cyclohexane ring substituted at the 1- and 2-positions by a carbamate-protected amino group and a free amine, respectively. Common synonyms include:

  • (1S,2R)-2-(tert-Butoxycarbonylamino)cyclohexylamine
  • cis-N-Boc-1,2-diaminocyclohexane (specific to stereoisomers).

The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the primary amine, enhancing stability during synthetic reactions.

Stereochemical Configuration and Isomeric Forms

The (1S,2R) configuration arises from the cis arrangement of the amino and carbamate groups on the cyclohexane ring. This stereochemistry distinguishes it from:

  • (1R,2S)-isomer : Enantiomeric counterpart with inverted stereocenters.
  • (1R,2R)- and (1S,2S)-isomers : Trans-diastereomers, where substituents occupy opposite axial positions.

Isolation of the (1S,2R) isomer relies on chiral resolution using mandelic acid derivatives. For example, (1S,2R)-1 forms crystalline salts with (S)-mandelic acid, while (1R,2S)-1 adopts polymorphic forms under kinetic crystallization conditions.

Isomer Resolution Agent Crystal System Solubility (g/L)
(1S,2R) (S)-mandelic Monoclinic 12.5
(1R,2S) (R)-mandelic Triclinic 8.2

Data adapted from

Molecular Structure and Bonding Properties

The cyclohexane ring adopts a chair conformation , with the Boc-protected amine equatorial and the free amine axial. Key bonding features include:

  • Carbamate group : Planar geometry stabilized by resonance between the carbonyl and adjacent oxygen.
  • Hydrogen bonding : The free amine participates in intramolecular H-bonding with the carbamate oxygen, reducing reactivity toward electrophiles.

The tert-butyl group induces steric hindrance, shielding the carbamate from nucleophilic attack. This is evident in its stability under basic conditions compared to methyl or ethyl carbamates.

Structural Relationship to Other Boc-Protected Diamines

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate shares functional motifs with:

  • (1S,2S)-Boc-1,2-diaminocyclohexane :

    • Structure : Both amino groups protected, limiting reactivity.
    • Application : Used in peptide synthesis for rigid backbone induction.
  • (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine :

    • Stereochemistry : Trans-configuration alters spatial orientation.
    • Utility : Organocatalyst in desymmetrization of cyclohexanones.
  • N-Boc-2-(2-aminoethoxy)ethylamine :

    • Chain flexibility : Ethoxy spacer increases conformational mobility.
    • Role : Bioconjugation agent in drug delivery systems.

The (1S,2R) isomer’s unique stereochemistry enables selective interactions in asymmetric catalysis, distinguishing it from these analogs.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363874
Record name tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID50363874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-30-1, 184954-75-4
Record name tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected
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Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Diastereomeric Salt Formation with Mandelic Acid

Two patents and research articles have demonstrated that the pure (1S,2R)-tert-butyl ((2-aminocyclohexyl)carbamate) can be isolated by forming diastereomeric salts with either (S)-mandelic acid or (R)-mandelic acid as chiral resolving agents.

  • Both (1S,2R) and (1R,2S) enantiomers form crystals with (S)-mandelic acid.
  • The (1R,2S) salt exhibits two distinct crystal forms with different physicochemical properties such as solubility and crystal form transformation.
  • The patented processes initially proceed under kinetic control , which is difficult to manage on a large scale due to variability in crystal form and solubility.
  • Recent process optimization has shifted the isolation to proceed under thermodynamic control , improving reproducibility and scalability.
  • The optimized process starts from commercially available cis-1,2-diaminocyclohexane , enabling large-scale production of either (1S,2R)-1 (R)-mandelate or (1R,2S)-1 (S)-mandelate salts.
Aspect Kinetic Control (Patented) Thermodynamic Control (Optimized)
Crystal form control Difficult, multiple forms Stable, predictable crystal form
Scalability Challenging Demonstrated on large scale
Purity of isolated compound Variable High purity
Starting material cis-1,2-diaminocyclohexane cis-1,2-diaminocyclohexane

This method is detailed in the 2022 Organic Process Research & Development publication, which provides extensive physicochemical studies on the crystal forms and solubility profiles.

Synthetic Preparation via Coupling Reactions

Reaction of tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

A patented method (EP3752488A1) describes a synthetic route relevant to the preparation of tert-butyl carbamate derivatives structurally related to tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate:

  • Step a: Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B) in an organic solvent (e.g., acetonitrile).
  • Step b: Addition of a base (e.g., triethylamine) to the mixture.
  • Step c: Stirring the reaction mixture at elevated temperature (50–60 °C) for several hours (typically 3–8 hours).

This method avoids the increase in viscosity of the reaction medium, which is a common problem in similar syntheses, thereby improving stirring efficiency and reaction yield.

Reaction Conditions and Yields

  • Typical molar ratios: Compound A (1 eq), Compound B (1.05 eq), triethylamine (0.5 eq).
  • Solvent: Acetonitrile.
  • Temperature: Initial heating to ~50 °C, then maintained at ~60 °C during stirring.
  • Reaction time: 3 to 8 hours.
  • Post-reaction: Cooling to 20–25 °C, addition of water (water:solvent ratio 0.2:1 to 2:1 v/v) to precipitate the product.
  • Filtration and isolation of the product follow.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations/Notes
Chiral Resolution with Mandelic Acid Formation of diastereomeric salts; kinetic vs thermodynamic control High enantiomeric purity; scalable with thermodynamic control Kinetic control difficult to scale; requires chiral resolving agents
Coupling Reaction with Neutral Reagents Reaction of protected amine with oxoacetate derivative in acetonitrile with base High yield and purity; avoids viscous mixtures; scalable Requires careful temperature and stirring control
Direct Synthesis from cis-1,2-diaminocyclohexane Starting material for chiral resolution or further functionalization Commercially available starting material Requires chiral resolution for enantiopurity

Research Findings and Practical Considerations

  • The isolation of pure (1S,2R)-tert-butyl ((2-aminocyclohexyl)carbamate) is best achieved under thermodynamic control of diastereomeric salt crystallization, improving reproducibility and scalability.
  • The use of neutral reagents in coupling reactions significantly improves reaction handling and product quality, as demonstrated in recent patents.
  • Reaction parameters such as temperature, solvent choice, base equivalents, and stirring time are critical for optimizing yield and purity.
  • The addition of water post-reaction facilitates product precipitation and isolation.
  • These methods have been demonstrated on a large scale, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Corresponding amine

    Substitution: Alkyl or aryl-substituted carbamates

Scientific Research Applications

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The aminocyclohexyl moiety can interact with receptor sites, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (1S,2R) configuration of the target compound optimizes steric and electronic interactions in drug-receptor binding, outperforming cis-isomers in antiviral activity .

Synthetic Flexibility : Boc protection allows selective deprotection under mild acidic conditions, enabling modular synthesis of complex molecules .

Stability Challenges : The Boc group in the target compound is prone to hydrolysis under prolonged storage, necessitating stabilizers like antioxidants .

Biological Activity

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, also known as (1S,2R)-N-Boc-1,2-cyclohexanediamine, has the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2} and a molecular weight of 214.30 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group linked to a cyclohexylamine derivative. This configuration is significant for its biological interactions and synthesis applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is crucial in the context of drug design where enzyme modulation is desired.
  • Receptor Modulation : The aminocyclohexyl moiety can interact with receptor sites, potentially influencing their activity. This interaction may lead to altered signaling pathways within cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have inhibitory effects on specific cancer-related targets. For instance, it has been investigated for its potential to inhibit Spleen Tyrosine Kinase (SYK), which is implicated in several cancers including chronic lymphocytic leukemia .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may exhibit neuroprotective properties, although specific data on this compound is limited.

Research Findings

The following table summarizes key findings from research studies related to the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionDemonstrated potential for inhibiting specific enzymes involved in disease.
Cancer TherapeuticsShowed activity against SYK; potential application in treating leukemias.
Organic SynthesisUtilized as a protecting group in peptide synthesis; implications for drug development.

Case Study 1: Spleen Tyrosine Kinase Inhibition

A study by Streubel et al. examined the role of SYK in chronic lymphocytic leukemia (CLL). The research highlighted that compounds inhibiting SYK could serve as therapeutic agents in managing CLL. This compound was noted for its potential as a selective inhibitor in this context .

Case Study 2: Synthetic Applications

In organic synthesis, this compound serves as an effective protecting group for amines. Its ability to be selectively introduced and removed under mild conditions makes it valuable for synthesizing complex molecules used in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, and how are stereochemical outcomes controlled?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in (1S,2R)-2-aminocyclohexylamine. A key step involves reacting the diamine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. Stereochemical integrity is maintained by using chiral starting materials or chiral auxiliaries, as described in enantioselective syntheses of similar carbamates .
  • Critical Parameters : pH control during Boc protection, reaction temperature (<0°C to room temperature), and inert atmosphere (N₂/Ar) to prevent racemization.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in cyclohexyl groups) .
  • HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) and mass spectrometry to verify purity (>95%) and molecular weight .
  • X-ray Crystallography : Used in structurally related carbamates to resolve ambiguous stereochemical assignments via hydrogen bond analysis (e.g., N–H···O interactions in crystal lattices) .

Q. How can researchers purify this compound to achieve high enantiomeric excess?

  • Methodology :

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc or DCM/MeOH).
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to isolate enantiopure crystals.
  • Chiral Resolution : Employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) for challenging separations .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during functionalization of this compound in multi-step syntheses?

  • Methodology :

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to avoid unintended deprotection.
  • Low-Temperature Reactions : Conduct nucleophilic substitutions or couplings at –20°C to minimize epimerization.
  • Monitoring : Regular chiral HPLC checks post-reaction to detect racemization .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
  • Dynamic Effects : Account for conformational flexibility in cyclohexyl rings via molecular dynamics simulations (e.g., AMBER or GROMACS) .
  • Crystallographic Data : Resolve ambiguities by growing single crystals for X-ray analysis, as seen in studies of hydrogen-bonded carbamate analogs .

Q. What strategies optimize reaction yields in the synthesis of derivatives (e.g., peptide conjugates) using this compound?

  • Methodology :

  • Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation, ensuring stoichiometric control of reagents.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) while maintaining stereoselectivity .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., from Boc deprotection with TFA).
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .

Q. How can researchers mitigate side reactions (e.g., tert-butyl group cleavage) during acidic/basic manipulations?

  • Methodology :

  • Acid Sensitivity : Avoid prolonged exposure to strong acids (e.g., TFA >2h); use milder alternatives (e.g., HCl/dioxane) for Boc deprotection.
  • Base Selection : Prefer weakly basic conditions (e.g., Na₂CO₃) over strong bases (NaOH) to prevent elimination reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
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tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

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